![molecular formula C22H31N3O4 B5502517 1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5502517.png)
1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the arylpiperazine class, known for their diverse pharmacological activities. Arylpiperazines typically contain a piperazine ring and an aryl group connected by various linkers.
Synthesis Analysis
The synthesis of arylpiperazine derivatives involves multiple steps, including the formation of piperazine rings and subsequent functionalization. Specific methods vary depending on the desired structural features and substituents (Kamiński, Rzepka & Obniska, 2011).
Molecular Structure Analysis
Arylpiperazine derivatives often exhibit specific conformational features depending on their substitution patterns. The molecular structure is crucial for their interaction with biological targets. For example, the crystal structure of certain arylpiperazine derivatives reveals how different substituents affect the overall molecular conformation (Kumara et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of arylpiperazines depends on the functional groups present in the molecule. They can undergo various chemical reactions, including substitutions and ring transformations, influenced by the presence of electron-donating or withdrawing groups.
Physical Properties Analysis
Arylpiperazines' physical properties, such as solubility and melting point, are influenced by the nature and position of substituents. These properties are essential for determining the compound's suitability in different applications, especially in pharmaceutical formulations (Wells et al., 2012).
Aplicaciones Científicas De Investigación
Fluorescent Ligands for 5-HT1A Receptors : A study by Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives with fluorescent properties. These compounds, including the mentioned chemical, showed high affinity for 5-HT1A receptors and were evaluated for visualizing these receptors in cells through fluorescence microscopy (Lacivita et al., 2009).
Crystal Engineering and Thermochemistry : In a study by Wells et al. (2012), 1,4-Piperazine-2,5-diones, structurally related to the compound , were synthesized and their crystal structures and thermochemical properties were analyzed. This research contributes to understanding the crystal packing and thermochemistry of piperazinediones (Wells et al., 2012).
Serotonin Antagonist Analogs : Raghupathi et al. (1991) studied analogs of a serotonin antagonist, including compounds structurally similar to the one mentioned, for their affinity and selectivity at serotonin receptors. These studies are important for developing selective ligands for neurological applications (Raghupathi et al., 1991).
Structural Analysis of Piperazine Derivatives : Kumara et al. (2017) focused on the structural analysis of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives. This research provides insights into the molecular structure and intermolecular interactions of such compounds (Kumara et al., 2017).
Synthesis and Reaction of Spiro[oxolane-2,2′-piperazine]-3′,6′-diones : A study by Shin et al. (1983) examined the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones, providing valuable information on the chemical behavior and potential applications of such compounds (Shin et al., 1983).
Ligands for α₁-Adrenoceptor Subtypes : Research by Romeo et al. (2011) involved the synthesis of 4-phenylpiperidine-2,6-dione derivatives as ligands for α₁-adrenergic receptors, demonstrating the potential of these compounds in pharmacological applications (Romeo et al., 2011).
Propiedades
IUPAC Name |
1-butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4/c1-3-4-12-23-15-16-25(22(28)21(23)27)19(17-8-6-5-7-9-17)20(26)24-13-10-18(29-2)11-14-24/h5-9,18-19H,3-4,10-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQYRTJVLDGMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(C(=O)C1=O)C(C2=CC=CC=C2)C(=O)N3CCC(CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-4-[2-(4-methoxypiperidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.